(S)-3-(Pyrrolidin-2-ylmethoxy)pyridine

Vue d'ensemble

Description

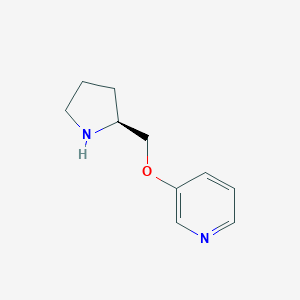

(S)-3-(Pyrrolidin-2-ylmethoxy)pyridine is a chiral compound that features a pyridine ring substituted with a pyrrolidine moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(Pyrrolidin-2-ylmethoxy)pyridine typically involves the reaction of pyridine derivatives with pyrrolidine under specific conditions. One common method includes the nucleophilic substitution reaction where a pyridine derivative is reacted with a pyrrolidine derivative in the presence of a base. The reaction conditions often involve solvents such as dichloromethane or ethanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can significantly enhance the efficiency of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-3-(Pyrrolidin-2-ylmethoxy)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the pyridine ring can be substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce pyrrolidine-substituted pyridines.

Applications De Recherche Scientifique

(S)-3-(Pyrrolidin-2-ylmethoxy)pyridine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its pharmacological properties, including potential therapeutic applications.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of (S)-3-(Pyrrolidin-2-ylmethoxy)pyridine involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

®-3-(Pyrrolidin-2-ylmethoxy)pyridine: The enantiomer of the compound with different stereochemistry.

2-(Pyrrolidin-2-ylmethoxy)pyridine: A structural isomer with the pyrrolidine moiety attached at a different position on the pyridine ring.

3-(Pyrrolidin-2-ylmethoxy)quinoline: A related compound with a quinoline ring instead of a pyridine ring.

Uniqueness

(S)-3-(Pyrrolidin-2-ylmethoxy)pyridine is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomer or structural isomers. The presence of both pyridine and pyrrolidine moieties also provides a versatile scaffold for further chemical modifications and applications.

Activité Biologique

(S)-3-(Pyrrolidin-2-ylmethoxy)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHNO

- CAS Number : 161416-57-5

The compound features a pyridine ring substituted with a pyrrolidine moiety, which is believed to enhance its biological activity through specific receptor interactions.

The biological activity of this compound is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs). Research indicates that this compound selectively binds to the α4β2 subtype of nAChRs, which are implicated in various neurological functions, including cognition and mood regulation .

Biological Activities

-

Neuropharmacological Effects :

- Studies have shown that this compound exhibits antidepressant-like effects in animal models. It has been observed to reduce nicotine self-administration, suggesting potential applications in smoking cessation therapies .

- The compound also demonstrates anxiolytic properties, improving performance in attention-related tasks .

-

Antioxidant and Anti-inflammatory Properties :

- Preliminary studies suggest that this compound may possess antioxidant capabilities, contributing to its potential therapeutic effects against oxidative stress-related disorders.

- Analgesic Activity :

Table 1: Summary of Pharmacological Studies on this compound

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other pyridine derivatives but is distinguished by its specific agonistic action on α4β2 nAChRs. This selectivity enhances its potential as a therapeutic agent compared to compounds with broader receptor profiles, which may lead to undesired side effects.

Table 2: Comparison of Pyridine Derivatives

| Compound Name | Receptor Selectivity | Notable Effects |

|---|---|---|

| This compound | High for α4β2 nAChR | Antidepressant, anxiolytic |

| Sazetidine-A | High for α4β2 nAChR | Reduces nicotine self-administration |

| Compound 64 | Moderate for nAChRs | Antidepressant-like effects |

Propriétés

IUPAC Name |

3-[[(2S)-pyrrolidin-2-yl]methoxy]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-3-9(12-6-1)8-13-10-4-2-5-11-7-10/h2,4-5,7,9,12H,1,3,6,8H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKTQWLYJCQUWGP-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)COC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)COC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20441355 | |

| Record name | (S)-3-(Pyrrolidin-2-ylmethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161416-57-5 | |

| Record name | (S)-3-(Pyrrolidin-2-ylmethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.